molecular formula C7H7ClO2S B163340 5-(Methoxymethyl)thiophene-2-carbonyl chloride CAS No. 135080-26-1

5-(Methoxymethyl)thiophene-2-carbonyl chloride

Cat. No. B163340
CAS RN: 135080-26-1
M. Wt: 190.65 g/mol
InChI Key: HCLXCZVVPVBEDM-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)thiophene-2-carbonyl chloride is a chemical compound that has gained significant attention in scientific research. It is a versatile compound that has numerous applications in various fields, including pharmaceuticals, materials science, and organic chemistry.

Scientific Research Applications

5-(Methoxymethyl)thiophene-2-carbonyl chloride has numerous applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. For instance, it has been used in the synthesis of anti-cancer agents, anti-inflammatory drugs, and antibiotics. Furthermore, it has been used in the development of organic semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)thiophene-2-carbonyl chloride is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can also undergo various chemical transformations, including nucleophilic substitution, electrophilic substitution, and oxidation reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 5-(Methoxymethyl)thiophene-2-carbonyl chloride. However, it has been reported to exhibit moderate toxicity in animal studies. It is also known to be a skin irritant and can cause respiratory problems when inhaled.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(Methoxymethyl)thiophene-2-carbonyl chloride is its versatility. It can be used as a building block in the synthesis of various organic compounds, making it an essential tool for synthetic chemists. However, its toxicity and irritant properties make it challenging to handle in the laboratory. Therefore, it is essential to take appropriate safety precautions when working with this compound.

Future Directions

There are numerous future directions for the research on 5-(Methoxymethyl)thiophene-2-carbonyl chloride. One area of interest is the development of new synthetic routes that are more efficient and environmentally friendly. Another area of interest is the exploration of its potential as a catalyst in various chemical reactions. Furthermore, there is a need to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation.
Conclusion:
In conclusion, 5-(Methoxymethyl)thiophene-2-carbonyl chloride is a versatile compound with numerous applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of 5-(Methoxymethyl)thiophene-2-carbonyl chloride involves the reaction of thiophene-2-carboxylic acid with methoxymethyl chloride in the presence of thionyl chloride. This reaction leads to the formation of 5-(Methoxymethyl)thiophene-2-carbonyl chloride, which can be purified through various techniques such as distillation, recrystallization, and chromatography.

properties

CAS RN

135080-26-1

Product Name

5-(Methoxymethyl)thiophene-2-carbonyl chloride

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

5-(methoxymethyl)thiophene-2-carbonyl chloride

InChI

InChI=1S/C7H7ClO2S/c1-10-4-5-2-3-6(11-5)7(8)9/h2-3H,4H2,1H3

InChI Key

HCLXCZVVPVBEDM-UHFFFAOYSA-N

SMILES

COCC1=CC=C(S1)C(=O)Cl

Canonical SMILES

COCC1=CC=C(S1)C(=O)Cl

synonyms

2-Thiophenecarbonylchloride,5-(methoxymethyl)-(9CI)

Origin of Product

United States

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